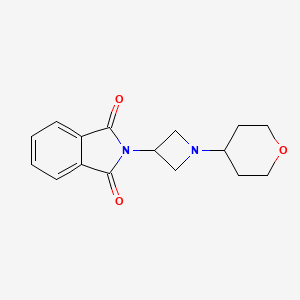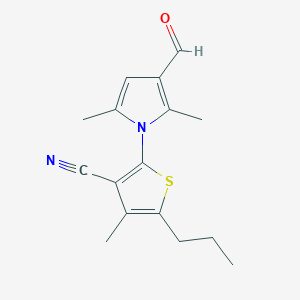
2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)-4-methyl-5-propylthiophene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)-4-methyl-5-propylthiophene-3-carbonitrile is a complex organic compound that features a pyrrole ring fused with a thiophene ring. This compound is notable for its unique structural properties, which make it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
This process may involve the use of catalysts such as bismuth nitrate pentahydrate under ultrasonic conditions to enhance the yield .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)-4-methyl-5-propylthiophene-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the pyrrole and thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.
Scientific Research Applications
2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)-4-methyl-5-propylthiophene-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its role in cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its potential use in treating diseases such as cancer and inflammatory conditions.
Industry: Utilized in the production of pharmaceuticals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)-4-methyl-5-propylthiophene-3-carbonitrile involves its interaction with specific molecular targets and pathways. Pyrrole-containing compounds are known to affect a wide range of biochemical pathways due to their diverse biological activities . These compounds can exhibit anti-inflammatory, anti-tumor, and anti-bacterial effects by interacting with cellular proteins and enzymes, thereby modulating various cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetonitrile
- 2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile
Uniqueness
Compared to similar compounds, 2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)-4-methyl-5-propylthiophene-3-carbonitrile is unique due to the presence of both pyrrole and thiophene rings, which confer distinct electronic and steric properties.
Properties
IUPAC Name |
2-(3-formyl-2,5-dimethylpyrrol-1-yl)-4-methyl-5-propylthiophene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-5-6-15-11(3)14(8-17)16(20-15)18-10(2)7-13(9-19)12(18)4/h7,9H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUGHKPXUTMPRDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(=C(S1)N2C(=CC(=C2C)C=O)C)C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(4-fluorophenoxy)acetate](/img/structure/B3005352.png)
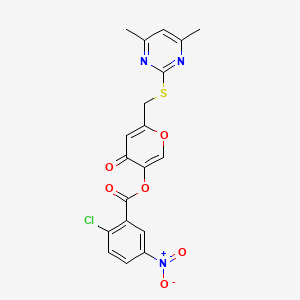
![Ethyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B3005357.png)
![6-(tert-butyl)-2-({2-[3,4-dihydro-2(1H)-isoquinolinyl]-2-oxoethyl}sulfanyl)-4-(trifluoromethyl)nicotinonitrile](/img/structure/B3005358.png)
![1-[2-(2,6-Dimethylphenyl)imino-4-methyl-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-5-yl]ethanone](/img/structure/B3005361.png)
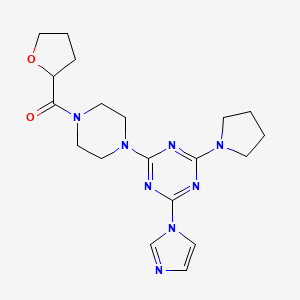
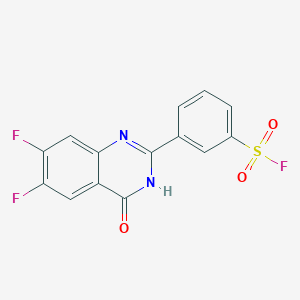
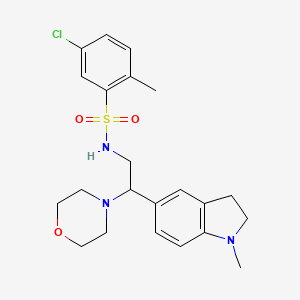
![10-methyl-3-phenyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B3005367.png)
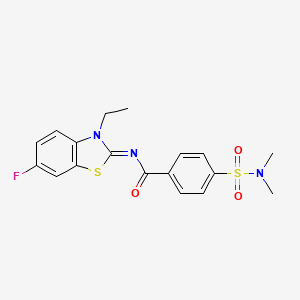
![diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid](/img/new.no-structure.jpg)
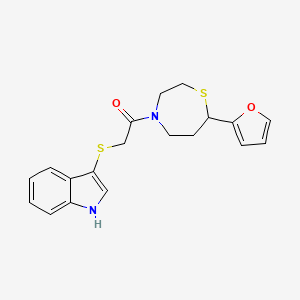
![(1-methyl-1H-pyrrol-2-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B3005374.png)
